Equipotent Antitumor Activity at Equitoxic Doses: GP 11 vs. Etoposide
GP 11 was directly compared to etoposide (VP-16) in a head-to-head study. The antitumor activity of GP 11 was found to be similar to that of etoposide when administered at equitoxic doses across multiple mouse transplantable tumor models [1].
| Evidence Dimension | Antitumor activity |
|---|---|
| Target Compound Data | Similar antitumor activity to etoposide |
| Comparator Or Baseline | Etoposide (VP-16): Established antitumor activity |
| Quantified Difference | Similar (equipotent) |
| Conditions | Mouse transplantable tumor models: Sarcoma-180, Hepatoma-A, P388 leukemia, Ehrlich ascites carcinoma; equitoxic dose |
Why This Matters
GP 11 provides comparable efficacy to the clinical standard etoposide in these models, confirming it is not a less potent analog and therefore a valid research tool.
- [1] Wang JZ, et al. Antitumor activity of a new low immunosuppressive derivative of podophyllotoxin (GP-11) and its mechanisms. Anticancer Drug Des. 1993 Jun;8(3):193-202. PMID: 8517913. View Source
